Jasmolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

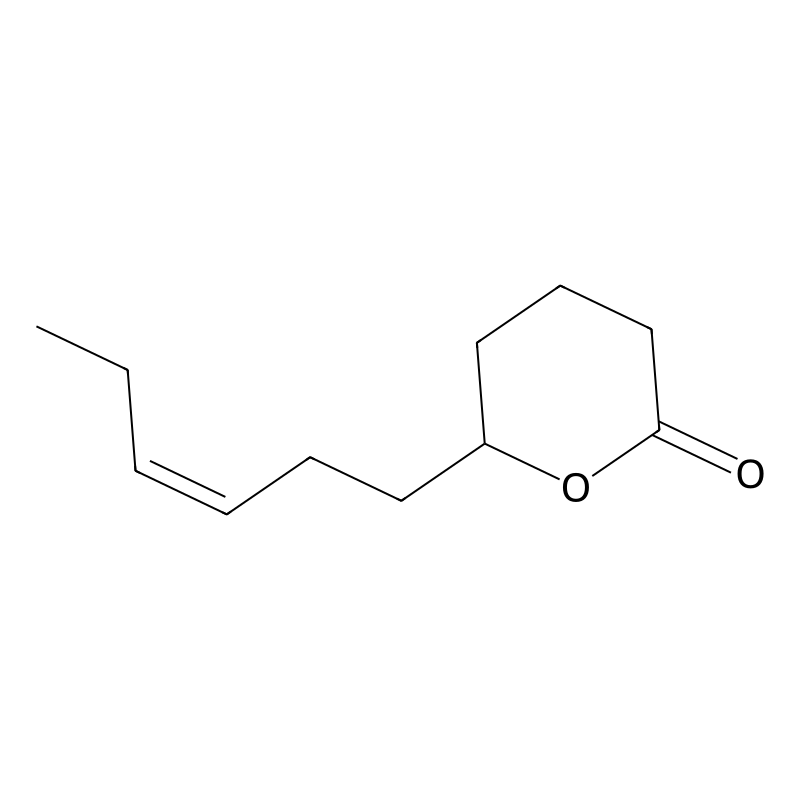

Jasmolactone is a lactone compound with the molecular formula and a molecular weight of approximately 168.23 g/mol. It is recognized for its unique bicyclic structure, which consists of a cyclopentenone ring fused to a γ-lactone ring. Jasmolactone was first isolated from jasmine flowers (Jasminum officinale) in 1967 and is classified within the jasmonate family of compounds, which are lipid-derived plant hormones crucial for various physiological processes in plants, including defense mechanisms and growth regulation.

Jasmolactones are a class of signaling molecules structurally related to fatty acids that play important roles in plant growth, development, and defense responses []. They are widely distributed in the plant kingdom and have been found in various plant tissues, including roots, stems, leaves, flowers, and fruits [].

Plant Development

Jasmonates are involved in various aspects of plant development, including seed germination, root growth, shoot branching, and flower development [, ]. For instance, research has shown that jasmonates can regulate seed germination by affecting the expression of genes involved in seed dormancy and germination processes [].

Plant Defense Responses

Jasmonates play a crucial role in plant defense against herbivores and pathogens [, ]. When a plant is wounded or attacked by herbivores, jasmonates are synthesized and activate a cascade of defense responses. These responses include the production of secondary metabolites with insecticidal or antimicrobial properties, the induction of wound healing processes, and the attraction of beneficial insects that prey on herbivores [, ].

Research Applications

Due to their diverse biological activities, jasmonates have become important tools in plant science research. Here are some specific examples of their applications:

- Understanding plant defense mechanisms: Researchers are using jasmonates to investigate the molecular mechanisms underlying plant defense responses. This knowledge can be used to develop new strategies for protecting crops from pests and diseases [].

- Genetic engineering of crop plants: Scientists are using genetic engineering techniques to introduce jasmonate biosynthesis pathways into crop plants. This could potentially enhance the resistance of crops to pests and diseases.

- Studying plant-pollinator interactions: Jasmonates have been shown to play a role in attracting pollinators to flowers. Researchers are investigating how jasmonates influence plant-pollinator interactions.

- Oxidation: It can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert jasmolactone into its corresponding alcohols, typically using agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring, employing reagents such as alkyl halides under acidic or basic conditions.

The major products formed from these reactions include various derivatives such as hydroxylated, alkylated, or carboxylated compounds.

Jasmolactone exhibits significant biological activities, primarily due to its role as a signaling molecule in plants. It is involved in:

- Defense Mechanisms: Jasmolactone plays a crucial role in plant defense against herbivores and pathogens. It activates defense responses that include the production of secondary metabolites with insecticidal properties and wound healing processes.

- Growth Regulation: This compound influences various aspects of plant growth and development, including seed germination, root growth, and flower development. It regulates gene expression related to these processes.

- Antimicrobial Properties: Studies have indicated that jasmolactone possesses antimicrobial and antioxidant properties, making it a subject of interest for potential therapeutic applications.

Jasmolactone is typically synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst. This cyclization results in the formation of a δ-lactone. Various synthetic routes have been explored:

- Grignard Reaction: Reacting succinic anhydride with (Z)-3-hexenylmagnesium bromide to form (Z)-4-oxo-7-decenoic acid, followed by reduction and cyclization.

- Alternative Methods: Other methods utilize different starting materials such as methyl 3-formylpropionate or 3-cyanopropionaldehyde dimethyl acetal .

Industrial production emphasizes high purity and yield while minimizing environmental impact through green chemistry principles.

Jasmolactone has diverse applications across several fields:

- Fragrance Industry: Widely used in luxury perfumery for its unique scent profile, contributing floral and fruity notes reminiscent of jasmine and apricot.

- Scientific Research: Employed as a precursor in organic synthesis and studied for its biological activities.

- Potential Therapeutics: Investigated for fragrance-based therapies due to its biological properties .

Jasmolactone shares structural similarities with several other lactones but stands out due to its unique scent profile and biological activity. Below are some similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Jasmonyl | Another lactone with a jasmine-like scent | Similar scent but less complex |

| Lactojasmone | Similar structure but milder scent | Softer aroma compared to jasmolactone |

| Methyl Laitone | Constitutional isomer with coconut-like smell | Different olfactory profile |

Uniqueness: Jasmolactone's combination of fruity, floral, and lactonic notes makes it particularly valuable in perfumery compared to similar compounds. Its ability to impart complex aromas enhances its desirability in fragrance formulations .

Traditional Organic Synthesis Routes

Traditional organic synthesis approaches for jasmolactone production have evolved significantly over several decades, establishing fundamental methodologies that continue to serve as important synthetic pathways. These routes typically involve multi-step processes that construct the lactone ring through well-established organic transformations.

Grignard Reaction-Based Alkylation Strategies

Grignard reaction-based alkylation represents one of the most versatile and widely employed traditional methods for jasmolactone synthesis [1] [2]. The fundamental approach involves the nucleophilic addition of organomagnesium reagents to carbonyl-containing precursors, followed by cyclization to form the desired lactone structure.

A particularly noteworthy synthesis involves the reaction of 3-cyanopropionaldehyde dimethyl acetal with cis-3-hexenylmagnesium bromide [1] [2]. This method demonstrates the efficiency of Grignard chemistry in constructing the carbon skeleton necessary for jasmolactone formation. The reaction proceeds through the formation of 1,1-dimethoxy-cis-7-decen-4-one in 54% yield, followed by deacetalization and cyclization to afford 2-(cis-2-pentenyl)-2-cyclopenten-1-one in 48.6% yield [2].

The versatility of Grignard-based approaches extends to one-pot methodologies where γ-jasmolactone can be synthesized directly from methyl 4-oxobutyrate through reaction with cis-3-hexenylmagnesium bromide, achieving yields of 69% [2]. This approach exemplifies the power of Grignard chemistry in accessing complex lactone structures with relatively simple starting materials.

Recent developments in Grignard methodology have focused on improving stereoselectivity and reaction efficiency. The use of chelation control during nucleophilic addition has enabled diastereoselective formation of tertiary alcohols, as demonstrated in studies where sequential Grignard additions to lactones produce highly substituted products with excellent diastereoselectivity [3]. This represents a significant advancement over traditional methods that often suffered from poor stereochemical control.

Intramolecular Esterification of Hydroxycarboxylic Acids

Intramolecular esterification of hydroxycarboxylic acids constitutes the most fundamental and conceptually straightforward approach to lactone synthesis [4] [5] [6]. This methodology relies on the cyclization of appropriately substituted hydroxycarboxylic acids under acidic conditions to form the lactone ring through elimination of water.

The mechanism involves protonation of the carboxylic acid oxygen, followed by nucleophilic attack of the hydroxyl group on the activated carbonyl carbon [4] [5]. The process typically requires elevated temperatures and acidic catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids to facilitate the cyclization [6].

Jasmolactone synthesis via this route commonly employs 4-hydroxydec-8-enoic acid as the key intermediate . The cyclization proceeds under acid catalysis to form the δ-lactone ring system characteristic of jasmolactone. The reaction conditions must be carefully controlled to favor intramolecular cyclization over intermolecular esterification, typically achieved through the use of dilute solutions and elevated temperatures.

The efficiency of this method depends significantly on the ring size being formed and the substitution pattern of the substrate. Five and six-membered lactones (γ and δ-lactones) form readily due to favorable entropy factors and minimal ring strain [9] [6]. The formation of γ-jasmolactone through this methodology typically proceeds with moderate to good yields (48-88%) depending on the specific substrate and reaction conditions employed [10] [11].

Recent improvements to this classical method include the use of more efficient dehydrating agents and milder reaction conditions. The application of molecular sieves, Dean-Stark traps, or azeotropic distillation techniques has enhanced the efficiency of water removal, driving the equilibrium toward lactone formation and improving overall yields [6].

Catalytic Processes in Stereoselective Synthesis

Modern catalytic approaches have revolutionized jasmolactone synthesis by enabling highly stereoselective transformations under mild conditions. These methodologies have addressed many limitations of traditional routes, particularly with respect to stereochemical control and environmental sustainability.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex lactone frameworks with excellent control over stereochemistry [12] [13] [14]. These transformations leverage the unique properties of copper complexes to facilitate challenging bond-forming reactions under relatively mild conditions.

The development of photoinduced copper-catalyzed cross-coupling represents a particularly significant advancement [13]. This methodology employs visible light irradiation to activate copper complexes, enabling unprecedented reactivity patterns. For example, the coupling of carbazole derivatives with α-halocarbonyl compounds proceeds with exceptional enantioselectivity (95% enantiomeric excess) using only 1.0 mol% of a chiral copper catalyst [13].

The mechanism involves photoexcitation of a copper-nucleophile complex to generate an excited-state species capable of single-electron transfer with alkyl halides [13]. This process generates alkyl radicals that undergo subsequent C-N bond formation through an inner-sphere pathway involving the chiral copper complex. The single-metal catalyst system represents a significant advancement over traditional photoredox methods that require separate photocatalysts and chiral catalysts.

Copper-catalyzed cross-coupling with organoborane reagents has also shown promise for lactone synthesis [14] [15]. These reactions typically employ inexpensive copper catalysts and function effectively with a variety of heterocyclic and electron-deficient aryl halides. The method demonstrates broad substrate scope and excellent functional group tolerance, making it particularly attractive for complex molecule synthesis.

Recent developments have focused on expanding the scope of nucleophilic partners and improving reaction efficiency [16]. The combination of electrochemistry with copper catalysis represents an emerging area that promises to further enhance the utility of these transformations for sustainable organic synthesis.

Asymmetric Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation of unsaturated lactone precursors represents one of the most sophisticated and stereoselective approaches to jasmolactone synthesis [17] [18] [19]. This methodology enables the simultaneous reduction of C=C double bonds and ester functionalities with exceptional enantioselectivity, providing access to chiral lactones that would be difficult to obtain through other methods.

Palladium-catalyzed asymmetric hydrogenation has shown particular promise in this area [18] [19]. The use of Pd(OCOCF₃)₂ in combination with (R,R)-QuinoxP* ligands enables the hydrogenation of α,β-unsaturated lactones under remarkably mild conditions (30°C, 400 psi H₂) with outstanding selectivity (>99% enantiomeric excess, >20:1 diastereomeric ratio) [18].

The mechanism involves coordination of the unsaturated substrate to the chiral palladium center, followed by stereoselective hydrogen addition [18]. The reaction can proceed through either dynamic kinetic resolution or kinetic resolution pathways, depending on the substrate structure and reaction conditions. Notably, this represents the first example of homogeneous palladium-catalyzed ester hydrogenation under neutral conditions.

Recent advances have extended this methodology to autotandem catalysis, where both C=C bond and ester group hydrogenation occur sequentially using the same catalytic system [17] [18]. This approach significantly improves atom economy and reduces the number of synthetic steps required. The reaction proceeds through initial hydrogenation of the C=C bond to give dihydrocoumarins with high enantioselectivity, followed by ester reduction using the same catalyst system.

The substrate scope encompasses a wide range of α,β-unsaturated lactones, including both aromatic and aliphatic systems [18]. The method demonstrates excellent functional group tolerance and can be performed on gram scale without loss of selectivity. The products can be readily transformed into various chiral building blocks, highlighting the synthetic utility of this approach.

Green Chemistry Approaches for Sustainable Production

Environmental sustainability has become a critical consideration in modern synthetic chemistry, driving the development of green chemistry approaches for jasmolactone production. These methodologies prioritize the use of environmentally benign reagents, solvent-free conditions, and renewable feedstocks.

Solvent-Free Lactonization Techniques

Solvent-free lactonization techniques represent a significant advancement in sustainable lactone synthesis, eliminating the need for organic solvents while often improving reaction efficiency and selectivity [20] [21] [22] [23]. These methods typically employ solid catalysts or reagents under neat conditions, significantly reducing environmental impact and simplifying product isolation.

Iodine-catalyzed solvent-free lactonization has emerged as a particularly effective method [20]. The reaction of 3-hydroxy propanoic acids with catalytic amounts of iodine (0.1 molar equivalents) at 80°C for 6 hours provides the corresponding lactones in excellent yields (88-97%) [20]. The heterogeneous nature of this system facilitates product separation and catalyst recovery, addressing key sustainability concerns.

The mechanism involves activation of the carboxylic acid functionality by iodine, facilitating intramolecular nucleophilic attack by the hydroxyl group [20]. The absence of solvent concentrates the reactive species and often accelerates the reaction rate compared to solution-phase methods. Additionally, the elimination of solvent reduces waste generation and simplifies product purification.

Microwave-enhanced solvent-free synthesis represents another promising approach [21] [22] [23]. The Baeyer-Villiger lactonization of ketones using m-chloroperoxybenzoic acid under solvent-free conditions can be completed in as little as 30 minutes with excellent yields (95%) [21]. The microwave heating provides rapid and uniform energy transfer, enabling efficient reaction completion under mild conditions.

Recent developments have explored the use of solid acid catalysts such as montmorillonite clay and zeolites for solvent-free lactonization [23] [24]. These materials provide active sites for acid catalysis while maintaining heterogeneous conditions that facilitate separation and reuse. The approach has been successfully applied to various lactone syntheses, including both simple and complex ring systems.

Biocatalytic Methods Using Lipases

Biocatalytic methods employing lipases represent the pinnacle of green chemistry approaches for lactone synthesis, offering exceptional selectivity under mild conditions while utilizing renewable biological catalysts [25] [26] [27] [28] [29]. Lipases demonstrate remarkable versatility in catalyzing both hydrolysis and transesterification reactions relevant to lactone formation.

Lipase-catalyzed δ-lactonization has been demonstrated with outstanding enantioselectivity [28] [29]. The use of porcine pancreatic lipase enables the simultaneous enantiocontrol of three stereogenic centers in flexible acyclic systems, achieving 92.8% enantiomeric excess in the formation of useful synthons for bioactive compounds [28] [29]. This represents a significant advancement over traditional chemical methods that struggle to control multiple stereocenters simultaneously.

The mechanism involves enzyme-substrate binding through complementary interactions with the active site, followed by acyl transfer and cyclization to form the lactone product [28]. The high specificity of enzyme-substrate interactions enables exceptional selectivity that is difficult to achieve through chemical catalysis alone.

Recent developments have focused on enzyme immobilization and engineering to improve stability and activity [25] [26]. Immobilized lipases on supports such as Q-Sepharose demonstrate enhanced activity (93-fold increase) compared to free enzymes when used in combination with ionic surfactants such as sodium dodecyl sulfate [26]. The immobilization strategy enables enzyme reuse and facilitates product separation in continuous processes.

Multi-enzyme cascade systems represent an emerging frontier in biocatalytic lactone synthesis [30]. The combination of 2-deoxyribose-5-phosphate aldolase (DERA) with alcohol dehydrogenase (ADH) enables the three-step synthesis of δ-lactones from simple starting materials such as acetaldehyde [30]. The cascade proceeds through aldol reaction, selective oxidation, and spontaneous cyclization to provide the target lactone with defined stereochemistry.

The environmental benefits of biocatalytic approaches are substantial, including operation under aqueous conditions, moderate temperatures, and neutral pH [26] [30]. Additionally, the use of renewable enzyme catalysts and the potential for continuous processing make these methods particularly attractive for industrial applications. Current research focuses on expanding substrate scope, improving enzyme stability, and developing cost-effective production methods for industrial implementation.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index